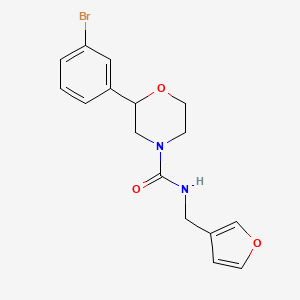![molecular formula C18H14F3N3O2 B7551796 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide, also known as TAK-915, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 is a potent and selective inverse agonist of the GABAA alpha5 receptor, which is primarily expressed in the hippocampus and is involved in cognitive function. In
Mecanismo De Acción
5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide acts as an inverse agonist of the GABAA alpha5 receptor, which is primarily expressed in the hippocampus and is involved in cognitive function. Inverse agonists bind to the same site as agonists but induce the opposite effect, leading to a decrease in receptor activity. By inhibiting the activity of the GABAA alpha5 receptor, 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide has been shown to enhance synaptic plasticity in the hippocampus, which is critical for memory formation and consolidation. Additionally, 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide has been found to increase the release of acetylcholine in the prefrontal cortex, which is involved in attention and working memory. 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide has also been shown to have anxiolytic effects in animal models, suggesting potential applications for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide is its selectivity for the GABAA alpha5 receptor, which reduces the risk of off-target effects. Additionally, 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide has a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide is its limited solubility, which can make formulation and dosing challenging.
Direcciones Futuras
There are several potential future directions for the development of 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide. One area of interest is the use of 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide as a therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide may have applications in the treatment of anxiety disorders and other psychiatric conditions. Further research is needed to fully understand the potential therapeutic benefits and limitations of 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide.
Métodos De Síntesis
The synthesis of 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide involves several steps, including the reaction of 4-trifluoromethoxyphenylhydrazine with 5-methyl-1-phenylpyrazole-3-carboxylic acid, followed by the addition of a coupling reagent and a base. The resulting product is then purified through column chromatography to yield 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide in high purity and yield.
Aplicaciones Científicas De Investigación
5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for cognitive disorders such as Alzheimer's disease and schizophrenia. In a study published in the Journal of Pharmacology and Experimental Therapeutics, 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide was found to improve cognitive function in rats with cognitive impairment induced by scopolamine, a muscarinic receptor antagonist. Additionally, 5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide has been shown to enhance synaptic plasticity in the hippocampus, which is critical for memory formation and consolidation.
Propiedades
IUPAC Name |
5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-12-11-16(23-24(12)14-5-3-2-4-6-14)17(25)22-13-7-9-15(10-8-13)26-18(19,20)21/h2-11H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOCLKYASUDUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7551717.png)
![3-(4-Chlorophenyl)-5-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7551732.png)

![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-2-(1-oxophthalazin-2-yl)acetamide](/img/structure/B7551741.png)
![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![1-(2,5-dimethylphenyl)-6-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7551770.png)

![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![1-(2-fluorophenyl)-N-[4-[(2-methylpiperidin-1-yl)methyl]phenyl]pyrazole-3-carboxamide](/img/structure/B7551808.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]acetamide](/img/structure/B7551819.png)
![N-[2-(4-chlorophenyl)ethyl]-2-oxo-6-phenyl-1H-pyridine-3-carboxamide](/img/structure/B7551827.png)